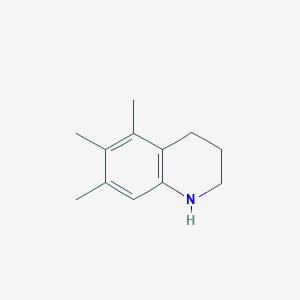

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core structure with three methyl groups attached at the 5th, 6th, and 7th positions

作用机制

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to interact with the antioxidant system, nadph-generating enzymes, and chaperones .

Mode of Action

It is suggested that similar compounds exert their effects by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis .

Biochemical Pathways

Related compounds have been shown to affect the functioning of the antioxidant system, the activity of nadph-generating enzymes, and chaperones .

Result of Action

Related compounds have been shown to decrease oxidative stress, normalize chaperone-like activity, and reduce apoptosis intensity .

生化分析

Biochemical Properties

Studies on similar compounds, such as 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, suggest that it may have antioxidant properties . It has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Cellular Effects

Based on studies of similar compounds, it may have neuroprotective properties . It has been shown to decrease oxidative stress in rats with Parkinson’s Disease, leading to a recovery of antioxidant enzyme activities and NADPH-generating enzyme function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with aniline derivatives, followed by cyclization and reduction steps. For instance, hydroquinolinecarbaldehyde can be treated with iodine in a mixture of aqueous ammonia and tetrahydrofuran (THF) at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反应分析

Types of Reactions

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into fully saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroquinoline derivatives, and substituted quinoline compounds .

科学研究应用

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of materials with specific electronic and optical properties.

相似化合物的比较

Similar Compounds

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.

1,2,3,4-Tetrahydroquinoline: A simpler analog with a wide range of applications in organic synthesis.

5,6,7,8-Tetrahydro-2-naphthoic acid: Another related compound with distinct chemical properties.

Uniqueness

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications.

生物活性

5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

TMTHQ is characterized by a bicyclic structure featuring three methyl groups at positions 5, 6, and 7. This unique substitution pattern influences its chemical reactivity and biological properties compared to other tetrahydroquinoline derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 175.25 g/mol |

| Solubility | Soluble in organic solvents like ethanol |

| Appearance | Yellowish liquid or solid |

The biological activity of TMTHQ is primarily attributed to its influence on the antioxidant system , modulation of NADPH-generating enzymes , and interaction with chaperones . Research indicates that TMTHQ enhances the antioxidant defense mechanisms within cells, thereby reducing oxidative stress and apoptosis.

Key Mechanisms:

- Antioxidant Activity : TMTHQ has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes.

- Neuroprotection : It exhibits neuroprotective effects by preventing neuronal damage in models of Parkinson's disease .

- Chaperone Activity Normalization : The compound normalizes chaperone-like activity which is crucial for protein folding and cellular stress responses.

3.1 Neuroprotective Effects

Studies have demonstrated that TMTHQ derivatives can protect against neurodegenerative diseases by mitigating oxidative stress-related damage. For instance, in experimental models of Parkinson's disease, TMTHQ showed significant improvements in motor coordination and reduced markers of oxidative stress .

3.2 Antioxidant Properties

TMTHQ's ability to enhance the antioxidant system makes it a candidate for therapeutic applications targeting diseases associated with oxidative stress. Its derivatives have been noted for their potential in reducing lipid peroxidation and protein oxidation products .

4.1 Therapeutic Potential

Given its biological activities, TMTHQ has potential applications in various fields:

- Neurodegenerative Diseases : As a neuroprotective agent, it could be beneficial in treating conditions like Parkinson's disease.

- Oxidative Stress-related Disorders : Its antioxidant properties may provide therapeutic avenues for diseases linked to oxidative damage.

4.2 Case Studies

Several studies highlight the efficacy of TMTHQ:

- A study showed that TMTHQ significantly reduced the levels of pro-inflammatory cytokines in a rat model of Parkinsonism, leading to improved behavioral outcomes .

- In vitro assays demonstrated that TMTHQ derivatives exhibited moderate to strong antiproliferative activities against cancer cell lines .

5. Conclusion

This compound represents a promising compound with diverse biological activities primarily due to its antioxidant and neuroprotective properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

属性

IUPAC Name |

5,6,7-trimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h7,13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZKZHDAKOGLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。